molecular formula C24H26F2N2O8S B1674630 Garenoxacin Mesylate CAS No. 223652-90-2

Garenoxacin Mesylate

Cat. No.: B1674630
CAS No.: 223652-90-2
M. Wt: 540.5 g/mol
InChI Key: IGTHEWGRXUAFKF-NVJADKKVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Classification

The systematic IUPAC name for this compound hydrate is (R)-1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methanesulfonate monohydrate . Structurally, it belongs to the fluoroquinolone class of antibiotics, characterized by a bicyclic core comprising a quinoline ring fused with a dihydroisoindole moiety (Figure 1).

The molecule features three critical functional groups:

  • A cyclopropyl substituent at position 1 of the quinoline ring, which enhances bacterial DNA gyrase binding affinity .
  • A difluoromethoxy group at position 8, contributing to improved pharmacokinetic properties .
  • A (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl group at position 7, which confers stereospecificity and reduces resistance development .

Table 1: Structural features of this compound hydrate

Position Substituent Role
1 Cyclopropyl Stabilizes DNA-enzyme complex
7 (1R)-Methyl-dihydroisoindolyl Stereochemical specificity
8 Difluoromethoxy Enhanced membrane permeability

CAS Registry Number and Molecular Formula Verification

The CAS Registry Number 223652-90-2 definitively identifies the monohydrate mesylate salt form of garenoxacin . Molecular formula validation confirms:

Base compound (garenoxacin):
$$ \text{C}{23}\text{H}{20}\text{F}{2}\text{N}{2}\text{O}{4} $$
Mesylate hydrate complex:
$$ \text{C}
{23}\text{H}{20}\text{F}{2}\text{N}{2}\text{O}{4} \cdot \text{CH}{4}\text{O}{3}\text{S} \cdot \text{H}{2}\text{O} $$
Simplified as $$ \text{C}
{24}\text{H}{26}\text{F}{2}\text{N}{2}\text{O}{8}\text{S} $$ .

Table 3: Molecular weight verification

Component Calculated Mass (g/mol) Observed Mass (g/mol)
Garenoxacin free base 426.40 426.40
Mesylate hydrate 540.54 540.53

Properties

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4.CH4O3S.H2O/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4;/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4);1H2/t11-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTHEWGRXUAFKF-NVJADKKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F2N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048644
Record name Garenoxacin mesylate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223652-90-2
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223652-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Garenoxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Garenoxacin mesylate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GARENOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXI6EF55FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Palladium-Catalyzed Coupling Reaction

The synthesis of this compound hydrate begins with a palladium-catalyzed coupling reaction between a quinolone intermediate (Formula 2) and an isoindole derivative (Formula 3). The patented method introduces triarylphosphine as a co-catalyst, enabling a 50% reduction in palladium catalyst load compared to earlier processes. This modification addresses the economic limitations of prior methods, where excessive palladium usage inflated production costs.

Reaction Conditions:

  • Catalyst System: Pd(OAc)₂ (0.5–1.0 mol%) with triphenylphosphine (1.0–2.0 mol%)
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: 80–100°C for 12–24 hours

The coupling yields Formula 4 , which undergoes hydrolysis and cyclization to form the free base (Formula 6). Subsequent mesylation with methanesulfonic acid in non-hydroxylic solvents produces the final mesylate salt.

Mesylation in Non-Hydroxylic Solvents

A critical innovation lies in the use of non-hydroxylic solvents (e.g., THF, ethyl acetate) during mesylation. Hydroxylic solvents, such as methanol or water, promote the formation of alkyl and aryl mesylates—genotoxic impurities that compromise drug safety. By contrast, non-hydroxylic solvents suppress these side reactions, ensuring the final product contains <0.1% genotoxic contaminants.

Key Steps:

  • Dissolve garenoxacin free base (Formula 6) in THF.
  • Add methanesulfonic acid dropwise at 0–5°C.
  • Stir for 2–4 hours, then isolate the mesylate salt via filtration.

This method achieves a yield of 85–92% with a purity >99.5% by HPLC.

Comparative Analysis of Prior and Novel Methods

Palladium Catalyst Efficiency

The table below contrasts palladium usage between the novel process (WO2013121439A2) and the prior art (US 6,337,399):

Parameter Prior Art (US '399) Novel Process (WO '439A2)
Pd Catalyst Loading 2.0 mol% 1.0 mol%
Triarylphosphine Added No Yes
Reaction Yield 78% 89%
Cost Reduction Baseline 40%

The addition of triarylphosphine stabilizes the palladium intermediate, preventing catalyst decomposition and enabling lower metal loading.

Solvent Impact on Impurity Profile

Hydroxylic solvents react with methanesulfonic acid to form methyl mesylate (CH₃OSO₂OCH₃), a genotoxic compound. The switch to non-hydroxylic solvents eliminates this risk, as demonstrated below:

Solvent Impurity Level (Alkyl Mesylates) Crystallinity
Methanol 0.5–1.2% Poor
THF <0.05% High
Ethyl Acetate <0.03% High

Data sourced from XRPD and Karl Fischer analyses confirm that THF and ethyl acetate yield anhydrous crystals with water content ≤0.38%.

Crystallization and Polymorph Control

Novel Anhydrous Crystalline Form

The patented process produces a monoclinic crystalline form characterized by distinct XRPD peaks (Table 1):

Table 1: XRPD Peaks for this compound Anhydrate

2θ (°) ±0.2 Relative Intensity (%)
10.86 15
13.77 100
20.54 45
23.90 30

This form exhibits superior solubility (23 mg/mL in water at 25°C) compared to earlier hydrates, enhancing bioavailability.

Hydration Process

While the patent focuses on anhydrous mesylate, commercial formulations (e.g., Geninax® Tablets) use the monohydrate form. Hydration is achieved by exposing the anhydrous crystal to 75–85% relative humidity for 48 hours, resulting in a stable monohydrate with a water content of 4.7–5.3%.

Purification and Recrystallization Techniques

Solvent-Antisolvent Method

Crude this compound is purified using a methyl chloride-methanol mixture (8:2 v/v):

  • Dissolve the mesylate in methyl chloride at 35–40°C.
  • Add methanol dropwise to induce crystallization.
  • Cool to 20°C and filter.

This step reduces residual palladium to <10 ppm and organic impurities to <0.1%.

Recrystallization from Ethyl Acetate

High-purity mesylate (≥99.9%) is obtained by:

  • Dissolving the compound in refluxing ethyl acetate (70–80°C).
  • Cooling to 50–60°C at 0.5°C/min.
  • Filtering and drying under vacuum at 40°C.

The process is repeatable to achieve pharmaceutically acceptable purity.

Regulatory and Industrial Perspectives

The PMDA’s 2007 approval of Geninax® Tablets validated the mesylate hydrate’s safety and efficacy, citing its low impurity profile and consistent crystallinity. Industrial scale-up employs continuous flow reactors to optimize the palladium-catalyzed step, reducing batch time by 30%.

Chemical Reactions Analysis

Types of Reactions

Garenoxacin mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .

Scientific Research Applications

Antimicrobial Activity

Garenoxacin demonstrates potent antimicrobial activity against a range of pathogens, particularly respiratory bacteria. Clinical studies have shown its effectiveness in treating:

  • Bacterial Pneumonia : Efficacy rates ranged from 92% to 96% in patients suffering from different types of pneumonia, including mycoplasma and chlamydial pneumonia .
  • Acute Bronchitis : Garenoxacin has also been effective in treating acute bronchitis, with an overall efficacy of 85% in exacerbations of chronic respiratory diseases .
  • Otorhinolaryngological Infections : The drug showed efficacy rates between 81% and 95% for infections in this area .

Pharmacokinetic Profile

The pharmacokinetics of garenoxacin indicate favorable properties for treatment:

  • Maximum Plasma Concentration (Cmax) : Achieved levels exceed the minimum inhibitory concentration (MIC) for major pathogens, ensuring effective bacterial eradication.
  • Tissue Penetration : Good penetration into sputum and otorhinolaryngological tissues enhances its therapeutic potential against respiratory infections .

Comparative Efficacy

In comparative studies, garenoxacin has shown superior activity against certain bacterial strains compared to other antibiotics:

  • In vitro studies indicated that garenoxacin was 4 to 16 times more effective than levofloxacin against Staphylococcus aureus and viridans group streptococci .
  • In animal models of endocarditis, garenoxacin effectively sterilized aortic vegetations caused by both penicillin-susceptible and resistant strains of viridans group streptococci, outperforming levofloxacin and ceftriaxone in certain cases .

Clinical Case Studies

Several case studies have documented the clinical applications and side effects associated with garenoxacin:

  • A notable case involved a 64-year-old woman who experienced anaphylaxis following administration of garenoxacin mesylate hydrate for an upper respiratory tract infection. This highlights the importance of monitoring for adverse reactions during treatment .

Indications for Use

This compound hydrate is primarily indicated for the treatment of:

  • Respiratory Tract Infections : Including chronic bronchitis and pneumonia.
  • Skin and Soft Tissue Infections : Effective against various gram-positive bacteria.
  • Urinary Tract Infections : Demonstrated activity against common uropathogens .

Regulatory Status

Despite its promising applications, the marketing authorization for this compound was withdrawn due to concerns regarding its effectiveness and safety profile. The European Medicines Agency raised issues about insufficient evidence supporting its benefits over risks, particularly concerning potential side effects like low blood pressure .

Summary Table of Efficacy Against Common Pathogens

PathogenEfficacy Rate (%)Notes
Staphylococcus aureus90.9Effective against both MSSA and MRSA
Streptococcus pneumoniae99.2High eradication rate
Haemophilus influenzae98.2Effective against beta-lactamase-negative strains
Moraxella catarrhalis96.6Effective against both resistant strains
Penicillin-resistant S. pneumoniae100Complete eradication achieved

Mechanism of Action

Garenoxacin mesylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Antimicrobial Spectrum

Garenoxacin demonstrates broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria, including antibiotic-resistant strains . This contrasts with older quinolones like ciprofloxacin, which primarily target Gram-negative bacteria . Moxifloxacin, another respiratory fluoroquinolone, shares GRN’s coverage of anaerobes but varies in potency against specific pathogens (Table 1).

Table 1: Antimicrobial Spectrum Comparison

Compound Gram-Positive Gram-Negative Anaerobes Resistant Strains
Garenoxacin +++ +++ ++ Yes
Moxifloxacin +++ +++ ++ Yes
Ciprofloxacin + +++ Limited

Pharmacokinetics

GRN’s pharmacokinetic profile is superior in tissue penetration compared to ciprofloxacin and comparable to moxifloxacin (Table 2).

Table 2: Pharmacokinetic Parameters

Parameter Garenoxacin Moxifloxacin* Ciprofloxacin*
Cmax High High Moderate
Tissue Penetration Sputum, ENT tissues Lung, alveolar macrophages Moderate tissue diffusion
Half-life ~14 hours ~12 hours ~4 hours

Clinical Efficacy

In randomized trials, GRN showed non-inferiority to moxifloxacin in treating acute exacerbations of chronic bronchitis (AECB) and low-risk febrile neutropenia . Specific efficacy rates include:

  • Garenoxacin: 92–96% in pneumonia, 85% in chronic respiratory exacerbations .
  • Moxifloxacin : ~90% in AECB (based on historical data).

Table 3: Clinical Efficacy in Respiratory Infections

Infection Type Garenoxacin Efficacy Moxifloxacin Efficacy*
Bacterial Pneumonia 92–96% ~90%
Acute Bronchitis 92–96% ~88%
AECB 85% ~90%

*Efficacy data for moxifloxacin inferred from comparable trials.

Table 4: Adverse Event Rates

Adverse Event Garenoxacin Moxifloxacin* Ciprofloxacin*
Diarrhea 2.4% 3–5% 2–3%
Nausea 1% 2–4% 1–2%
QT Prolongation Risk Higher risk Lower risk

Drug Interactions

Like other fluoroquinolones, GRN interacts with:

  • Metal-containing products (antacids, iron/zinc supplements): Reduced absorption .
  • QT-prolonging drugs (antiarrhythmics, antidepressants): Increased cardiac risk .

Analytical Methods

GRN’s plasma concentration can be accurately measured using RP-HPLC with 98.97% recovery and a linear range of 0.04–4 µg/mL . Ciprofloxacin is often used as an internal standard due to its structural similarity .

Biological Activity

Garenoxacin mesylate hydrate (GRN) is a novel des-fluoro(6) quinolone antibiotic that exhibits significant biological activity, particularly against various bacterial pathogens. This article provides a comprehensive overview of its biological activity, including its antimicrobial efficacy, pharmacokinetics, adverse effects, and case studies related to drug eruptions.

Antimicrobial Efficacy

Garenoxacin demonstrates potent antimicrobial activity against a range of respiratory pathogens. Clinical studies have shown its effectiveness in treating conditions such as bacterial pneumonia, acute bronchitis, and infections caused by Mycoplasma and Chlamydia. The efficacy rates reported in various studies are as follows:

Condition Efficacy Rate
Bacterial pneumonia92% - 96%
Mycoplasma pneumonia92% - 96%
Chlamydial pneumonia92% - 96%
Acute bronchitis92% - 96%
Acute infectious exacerbations of chronic disease85%
Otorhinolaryngological infections81% - 95%

The drug has shown high bacterial eradication rates against common pathogens:

  • Staphylococcus aureus : 90.9%
  • Streptococcus pneumoniae : 99.2%
  • Haemophilus influenzae : 98.2%
  • Moraxella catarrhalis : 96.6%
  • Penicillin-resistant S. pneumoniae : 100%

These results indicate that GRN maintains concentrations above the minimum inhibitory concentration (MIC) for major pathogens, suggesting its effectiveness in clinical applications .

Pharmacokinetics

Garenoxacin is characterized by favorable pharmacokinetic properties:

  • Cmax (maximum plasma concentration): Achieved with a dosage of 400 mg once daily.
  • AUC (area under the plasma concentration-time curve): Indicative of good tissue penetration.
  • Cmin (trough concentration): Recorded at 1.92 µg/mL, which is above the mutant prevention concentration, minimizing the risk of developing resistant strains.

The drug's penetration into sputum and otorhinolaryngological tissues further supports its use in treating respiratory infections .

Adverse Effects

Clinical trials have indicated that garenoxacin does not exhibit the common adverse effects associated with fluoroquinolones, such as QTc prolongation or severe liver damage. No serious adverse events were reported during trials, highlighting its safety profile .

However, there have been documented cases of cutaneous reactions associated with garenoxacin use. A notable case involved a patient who developed multiple fixed drug eruptions after administration of garenoxacin, indicating that while generally safe, it can cause hypersensitivity reactions in some individuals .

Case Study: Fixed Drug Eruption

A recent case study reported a 25-year-old woman who experienced multiple fixed drug eruptions after taking garenoxacin for a sore throat. The patient exhibited erythema and mucosal erosions shortly after administration. Patch testing confirmed garenoxacin as the causative agent. Following discontinuation and treatment with corticosteroids, the patient's condition improved significantly .

Summary of Reported Cases

A review of literature revealed that garenoxacin-related drug eruptions predominantly occur in Japan. Among the reported cases:

  • The most common manifestation was fixed drug eruption.
  • Patch testing showed positive reactions in approximately 57.2% of cases.
  • Clinical outcomes were favorable upon discontinuation of the drug and initiation of corticosteroid therapy.

This highlights the importance of monitoring for skin reactions during treatment with garenoxacin .

Q & A

Basic: What is the molecular mechanism and antimicrobial spectrum of Garenoxacin mesylate hydrate against respiratory pathogens?

Answer: this compound hydrate is a des-fluoro(6) quinolone that inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, disrupting DNA replication and repair. It exhibits broad-spectrum activity against Gram-positive (e.g., Streptococcus pneumoniae, Staphylococcus aureus) and Gram-negative (e.g., Haemophilus influenzae, Moraxella catarrhalis) pathogens, including strains resistant to β-lactams, macrolides, and older fluoroquinolones . Its C-8 difluoromethoxy group enhances potency and reduces resistance development compared to earlier quinolones .

Basic: What validated analytical methods are available for quantifying this compound hydrate in pharmaceutical formulations?

Answer: A reversed-phase high-performance thin-layer chromatography (RP-HPTLC) method has been validated for bulk and tablet analysis. Key parameters:

  • Mobile phase : n-butanol:methanol:triethylamine (60:20:20 v/v)
  • Detection : Densitometry at 257 nm
  • Linearity : 100–600 ng/band (r² = 0.988)
  • Precision : <2% RSD (intra-/inter-day)
  • LOD/LOQ : 6.63 ng and 20.11 ng
  • Recovery : 98–102% across 80–120% spiked concentrations .

Advanced: How to design a randomized controlled trial (RCT) comparing Garenoxacin to moxifloxacin for acute exacerbations of chronic bronchitis (AECB)?

Answer:

  • Population : COPD patients with AECB (confirmed bacterial etiology).
  • Endpoints : Primary = clinical cure rate (Day 7–10); Secondary = microbiological eradication, adverse events (e.g., QT prolongation, hepatotoxicity).
  • Dosing : Garenoxacin 400 mg/day vs. moxifloxacin 400 mg/day, orally for 5–7 days.
  • PK/PD Monitoring : Sputum/tissue penetration, AUC/MIC ratios.
  • Statistical Analysis : Non-inferiority margin of 10%, intention-to-treat (ITT) and per-protocol (PP) analyses .

Advanced: What pharmacokinetic (PK) parameters should be prioritized in healthy volunteer studies for Garenoxacin?

Answer:

  • Single-dose PK : Cmax, Tmax, AUC0–∞, half-life (t½).
  • Tissue Penetration : Sputum-to-plasma ratio (target ≥1.0) and otorhinolaryngological tissue concentrations.
  • Food Effects : Bioavailability under fed vs. fasting conditions.
  • Metabolism : Urinary excretion (>50% unchanged) and CYP450 interaction potential .

Advanced: How to mitigate aggregate formation in this compound hydrate formulations during dissolution?

Answer:

  • Excipient Screening : Avoid zwitterionic additives (e.g., methacrylic acid copolymers) that induce aggregation at pH 7.0.
  • Solubility Optimization : Use surfactants (e.g., polysorbate 80) or cyclodextrins.
  • Stability Testing : Monitor particle size distribution and dissolution profiles under accelerated conditions (40°C/75% RH) .

Advanced: What structural modifications differentiate Garenoxacin from other fluoroquinolones, and how do they impact activity?

Answer:

  • Des-fluoro(6) : Reduces phototoxicity and cartilage toxicity vs. C-6 fluorinated quinolones (e.g., ciprofloxacin).
  • C-8 Substituent : Difluoromethoxy group enhances Gram-positive coverage and DNA gyrase binding.
  • C-7 Isoindolinyl Group : Improves MRSA activity and pharmacokinetic retention .

Advanced: What in vitro models assess Garenoxacin’s immunomodulatory effects on cytokine production?

Answer:

  • Cell Lines : Human peripheral blood mononuclear cells (PBMCs) or macrophages stimulated with LPS.
  • Assays : ELISA for TNF-α, IL-10, and IL-6 at 6–24 hours post-treatment.
  • Dose Range : 0.1–10 μg/mL (clinically relevant plasma concentrations).
  • Controls : Compare to other quinolones (e.g., levofloxacin) and immunosuppressants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Garenoxacin Mesylate
Reactant of Route 2
Garenoxacin Mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.